6-Dehydrotestosterone

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Analytical labs risk false-negative quantitation when substituting generic testosterone for EP-specified impurity standards. 6-Dehydrotestosterone (CAS 2484-30-2) is the mandatory Testosterone EP Impurity I reference standard, featuring a unique Δ⁴,⁶-dien-3-one conjugated chromophore (λmax ~285 nm) that ensures accurate HPLC detection and regulatory compliance. • Pharmacopoeial reference standard for ANDA method validation, system suitability, and batch release testing • ≥98% HPLC purity; distinct UV λmax ~285 nm eliminates false quantitation vs. testosterone (λmax ~240 nm) • Photoaffinity ligand for covalent protein tagging; essential precursor for 7α-substituted estradiol synthesis Reliable supply with comprehensive CoA and traceable documentation.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 2484-30-2
Cat. No. B1222961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dehydrotestosterone
CAS2484-30-2
Synonyms17 beta-hydroxy-4,6-androstadien-3-one
17 beta-hydroxyandrosta-4,6-dien-3-one
17-hydroxy-4,6-androstadiene-3-one
6-dehydrotestosterone
delta(6)-testosterone
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)C=CC4=CC(=O)CCC34C
InChIInChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-17,21H,5-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1
InChIKeyUMDCOKNNLDEKJB-DYKIIFRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Dehydrotestosterone (CAS 2484-30-2): Product Specifications and Research-Grade Procurement


6-Dehydrotestosterone (Δ⁶-testosterone, 17β-hydroxyandrosta-4,6-dien-3-one, CAS 2484-30-2) is a 17β-hydroxy steroid that is structurally related to testosterone but contains an additional double bond between positions 6 and 7 [1]. This structural modification alters its receptor binding profile and metabolic fate compared to the parent hormone . The compound is recognized as Testosterone EP Impurity I in pharmacopoeial monographs, making it a required analytical reference standard for pharmaceutical quality control . Its unique conjugated dienone chromophore (Δ⁴,⁶-3-keto) confers distinct UV absorption properties, with a λmax approximately 285 nm, enabling its use as a photolabile probe for covalent modification of steroid-binding proteins [2].

6-Dehydrotestosterone Procurement: Why Testosterone or Other Δ¹ Analogs Cannot Substitute


Attempting to substitute 6-dehydrotestosterone with testosterone (CAS 58-22-0) or boldenone (1-dehydrotestosterone, CAS 846-48-0) in analytical or synthetic applications is scientifically invalid. While all three share a 17β-hydroxy-3-keto steroid core, their spectroscopic properties differ fundamentally: 6-dehydrotestosterone possesses an extended conjugated π-system (Δ⁴,⁶-dien-3-one) absent in testosterone (Δ⁴-3-one) and differing from the Δ¹,⁴-dien-3-one system of boldenone [1]. This results in distinct HPLC retention times and UV absorption maxima (λmax ~285 nm for 6-dehydrotestosterone versus ~240 nm for testosterone), meaning generic substitution would yield false-negative or inaccurate quantitation in regulated analytical methods . Furthermore, the Δ⁶ double bond enables 1,6-conjugate addition reactions not feasible with the saturated A/B ring junction of testosterone, a critical feature exploited in the synthesis of 7α-substituted steroid derivatives [2].

6-Dehydrotestosterone (CAS 2484-30-2): Quantitative Differentiation Evidence for Procurement Decisions


Analytical Purity: HPLC Quantification of 6-Dehydrotestosterone vs. Generic Testosterone Reference Standards

Commercial reference standards of 6-dehydrotestosterone achieve verified purity ≥99.34% by HPLC at 270 nm detection, as documented in manufacturer certificates of analysis . This specification is directly comparable to pharmacopoeial-grade testosterone impurity standards, but the compound's distinct chromatographic retention and UV absorption profile require its use as a system suitability marker rather than substitution with generic testosterone reference material. HPLC purity of 99.34% at 270 nm meets or exceeds the ≥95% nominal specification typically required for EP/BP impurity reference standards .

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

Synthetic Utility: 1,6-Conjugate Addition Reactivity of 6-Dehydrotestosterone vs. Testosterone

The extended conjugated π-system of 6-dehydrotestosterone enables copper-catalyzed, α-selective 1,6-conjugate addition with organomagnesium reagents, a reaction that cannot proceed with testosterone due to its saturated A/B ring junction [1]. This synthetic route yields 7α-substituted androstane derivatives (e.g., 7α-pentenyl androgen) that, upon reductive aromatization, produce 7α-substituted estradiols in good yields—compounds of interest for estrogen receptor imaging and therapeutic development. Testosterone lacks the requisite Δ⁶ unsaturation to participate in this transformation, representing a categorical difference in synthetic applicability [1].

Synthetic Organic Chemistry Steroid Derivatization 7α-Substituted Estrogen Synthesis

Photoaffinity Labeling: Covalent Modification Efficiency of 6-Dehydrotestosterone vs. 5α-Dihydrotestosterone

6-Dehydrotestosterone functions as an unsubstituted photoaffinity ligand for androgen-binding proteins (ABP) and sex hormone-binding globulin (SHBG), enabling covalent crosslinking to specific methionine residues upon UV irradiation [1][2]. The Δ⁴,⁶-dien-3-one chromophore (λmax ~285 nm) allows photolysis to generate a reactive intermediate that forms a stable covalent bond with the protein target. In direct comparative studies with 5α-dihydrotestosterone (17β-hydroxy-5α-androstan-3-one), 6-dehydrotestosterone demonstrated distinct binding characteristics to rat ABP, with photoactivation enabling irreversible protein labeling not achievable with the saturated analog [1].

Biochemistry Protein-Ligand Interactions Photoaffinity Labeling

Androgen Receptor Binding: 6-Dehydrotestosterone Interaction with AR/HSP90 Complex

6-Dehydrotestosterone binds the androgen receptor (AR) within the HSP90 chaperone complex, a mechanism shared with testosterone and dihydrotestosterone but with distinct binding kinetics attributable to the Δ⁶ modification [1]. While the compound functions as an AR ligand, its altered receptor binding affinity relative to testosterone enables structure-activity relationship (SAR) studies probing the steric and electronic requirements of the AR ligand-binding domain . This differential binding profile—qualitatively similar to testosterone but quantitatively distinct—positions 6-dehydrotestosterone as a comparator ligand for dissecting AR signaling mechanisms without the confounding effects of full agonist potency.

Molecular Endocrinology Nuclear Receptor Signaling Androgen Receptor Pharmacology

Regulatory Identity: 6-Dehydrotestosterone as Testosterone EP Impurity I

6-Dehydrotestosterone is officially designated as Testosterone EP Impurity I in European Pharmacopoeia monographs . This regulatory classification mandates its use as a reference standard for impurity profiling in pharmaceutical testosterone active pharmaceutical ingredient (API) batches. Generic testosterone or other androstane derivatives cannot fulfill this role because the EP monograph explicitly requires identification and quantitation of this specific Δ⁶ impurity. The compound is supplied as a certified reference standard (e.g., Testosterone Impurity I CRS) with documented purity, identity confirmed by NMR and MS, and stability specifications suitable for method validation and system suitability testing .

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

6-Dehydrotestosterone (CAS 2484-30-2): Evidence-Backed Procurement and Application Scenarios


Pharmaceutical Quality Control: HPLC Impurity Profiling of Testosterone API

In pharmaceutical manufacturing and quality control laboratories, 6-dehydrotestosterone is procured as Testosterone EP Impurity I reference standard for HPLC method validation and batch release testing. The compound's verified purity (99.34% at 270 nm) and regulatory designation under the European Pharmacopoeia mandate its use for system suitability testing and quantitation of the Δ⁶ impurity in testosterone active pharmaceutical ingredient. Substitution with generic testosterone reference material is unacceptable for regulatory compliance .

Biochemical Research: Photoaffinity Labeling of Androgen-Binding Proteins

Investigators studying androgen-binding protein (ABP) or sex hormone-binding globulin (SHBG) structure and function utilize 6-dehydrotestosterone as an unsubstituted photoaffinity ligand. Upon UV irradiation at the λmax of its Δ⁴,⁶-dien-3-one chromophore (~285 nm), the compound forms covalent bonds with specific methionine residues in the steroid-binding pocket, enabling irreversible protein tagging for detection, purification, and structural mapping . Non-photoactivatable androgens like testosterone or dihydrotestosterone cannot serve as substitutes for this application.

Synthetic Organic Chemistry: Precursor for 7α-Substituted Estradiol Derivatives

Organic chemists synthesizing 7α-substituted estradiol analogs (including fluorophore conjugates for imaging and positron emission tomography tracers) require 6-dehydrotestosterone as the starting material for copper-catalyzed 1,6-conjugate addition reactions . The extended conjugated π-system of the Δ⁴,⁶-dien-3-one core enables α-selective addition of organomagnesium reagents, yielding 7α-substituted androstane intermediates that undergo reductive aromatization to 7α-substituted estradiols. Testosterone, lacking the Δ⁶ unsaturation, cannot participate in this transformation, making 6-dehydrotestosterone the mandatory precursor for this synthetic route.

Molecular Endocrinology: Androgen Receptor Structure-Activity Relationship Studies

Researchers investigating the ligand-binding requirements of the androgen receptor (AR) employ 6-dehydrotestosterone as a comparator ligand with altered binding affinity relative to testosterone and dihydrotestosterone . The compound binds AR within the HSP90 chaperone complex but with a distinct pharmacological profile attributable to the Δ⁶ modification . This differential activity supports structure-activity relationship (SAR) studies designed to dissect the steric and electronic determinants of AR activation without the confounding effects of full agonist potency.

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